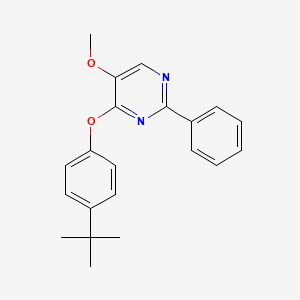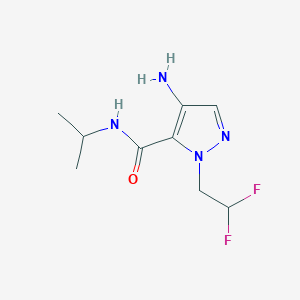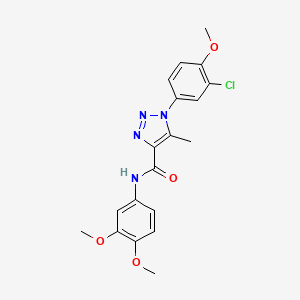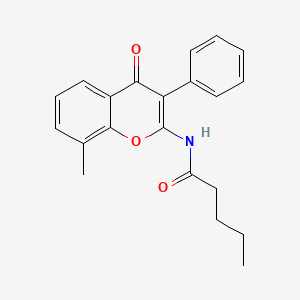![molecular formula C17H16N2O6S B2633835 methyl (4-(N-([2,2'-bifuran]-5-ylmethyl)sulfamoyl)phenyl)carbamate CAS No. 2034339-41-6](/img/structure/B2633835.png)
methyl (4-(N-([2,2'-bifuran]-5-ylmethyl)sulfamoyl)phenyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (4-(N-([2,2’-bifuran]-5-ylmethyl)sulfamoyl)phenyl)carbamate is an organic compound that belongs to the class of carbamates. This compound is characterized by the presence of a carbamate group attached to a phenyl ring, which is further substituted with a sulfamoyl group linked to a bifuran moiety. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl (4-(N-([2,2’-bifuran]-5-ylmethyl)sulfamoyl)phenyl)carbamate can be achieved through a multi-step process involving the formation of intermediate compounds. One common method involves the reaction of 4-aminophenyl carbamate with 2,2’-bifuran-5-carboxaldehyde in the presence of a suitable catalyst to form the corresponding Schiff base. This intermediate is then subjected to sulfonation using sulfamoyl chloride under controlled conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions such as temperature, pressure, and reactant concentrations. The use of automated systems can enhance the efficiency and scalability of the production process, allowing for the synthesis of large quantities of the compound with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl (4-(N-([2,2’-bifuran]-5-ylmethyl)sulfamoyl)phenyl)carbamate undergoes various chemical reactions, including:
Oxidation: The bifuran moiety can be oxidized to form corresponding quinones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or hydrogen gas in the presence of a palladium catalyst are typically employed.
Substitution: Electrophilic aromatic substitution can be facilitated using reagents like bromine or chlorosulfonic acid.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced forms.
Substitution: Halogenated or sulfonated derivatives of the phenyl ring.
Wissenschaftliche Forschungsanwendungen
Methyl (4-(N-([2,2’-bifuran]-5-ylmethyl)sulfamoyl)phenyl)carbamate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate.
Industry: Utilized in the development of advanced materials and chemical sensors.
Wirkmechanismus
The mechanism of action of methyl (4-(N-([2,2’-bifuran]-5-ylmethyl)sulfamoyl)phenyl)carbamate involves its interaction with specific molecular targets. The bifuran moiety can intercalate with DNA, disrupting its function and leading to cell death. The sulfamoyl group can inhibit enzymes involved in metabolic pathways, further contributing to its biological effects. The compound’s ability to form stable complexes with metal ions also plays a role in its mechanism of action.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl (4-[(2-fluorophenyl)sulfamoyl]phenyl)carbamate: Similar in structure but with a fluorophenyl group instead of a bifuran moiety.
Fenobucarb: A carbamate insecticide with a different substitution pattern on the phenyl ring.
Uniqueness
Methyl (4-(N-([2,2’-bifuran]-5-ylmethyl)sulfamoyl)phenyl)carbamate is unique due to the presence of the bifuran moiety, which imparts distinct chemical and biological properties. This structural feature differentiates it from other carbamates and contributes to its specific applications in research and industry.
Eigenschaften
IUPAC Name |
methyl N-[4-[[5-(furan-2-yl)furan-2-yl]methylsulfamoyl]phenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O6S/c1-23-17(20)19-12-4-7-14(8-5-12)26(21,22)18-11-13-6-9-16(25-13)15-3-2-10-24-15/h2-10,18H,11H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZAXAPJFKLHVDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC2=CC=C(O2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(2R,3S)-1-Aminobicyclo[2.2.1]heptane-2,3-diol;hydrochloride](/img/structure/B2633752.png)
![2-[7-benzyl-2-(4-fluorophenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-3-yl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2633755.png)

![N-(2-phenylethyl)-1-(thiophen-2-yl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide](/img/structure/B2633757.png)



![N'-[2-(3-methoxyphenyl)ethyl]-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]ethanediamide](/img/structure/B2633765.png)

![[(1-benzylcyclohexyl)methyl][(1,2-thiazol-4-yl)methyl]amine hydrochloride](/img/structure/B2633768.png)
![Ethyl 5-[5-chloro-2-(methylsulfanyl)pyrimidine-4-amido]-1-benzothiophene-2-carboxylate](/img/structure/B2633769.png)
![2-(benzylthio)-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)acetamide](/img/structure/B2633770.png)
![(4-Nicotinoylpiperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone](/img/structure/B2633772.png)

